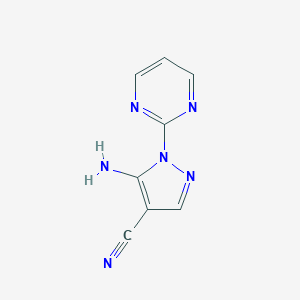

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of pyrimidine derivatives with appropriate pyrazole precursors. One common method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile with pyrimidine-2-carbaldehyde under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

The compound undergoes regioselective cyclocondensation with electron-deficient reagents such as cinnamonitriles and enaminones under microwave irradiation (120°C, pyridine solvent). This reaction forms 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles , with yields exceeding 85% in optimized conditions .

Mechanistic Pathway :

- Nucleophilic attack by the exocyclic amino group on the α,β-unsaturated carbonyl of cinnamonitriles.

- Cyclization via intramolecular dehydration to form the pyrimidine ring.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cinnamonitrile | Pyrazolo[1,5-a]pyrimidine | 85–92 | Pyridine, 120°C, MW |

| Enaminone | Pyrazolo[3,4-b]pyridine | 78–84 | Acetic acid, reflux |

Cycloaddition with Enaminones

In acidic media (acetic acid), the compound reacts with enaminones to yield pyrazolo[3,4-b]pyridines through a Michael addition–cyclization cascade . The reaction exploits the nucleophilicity of the pyrazole’s 4-CH group.

Key Features :

- Regioselectivity : Controlled by solvent polarity and temperature.

- Biological Relevance : Products exhibit antitumor activity (IC₅₀: 12–28 μM against CaCO-2 cells) .

Azo Coupling Reactions

The amino group participates in diazo-coupling reactions with aryl diazonium salts, forming 5-amino-4-arylazopyrazoles . This reaction proceeds in ethanol at 0–5°C with yields of 70–80% .

Example :Applications : Azo derivatives are used as dyes and photoresponsive materials .

Nucleophilic Substitution Reactions

The cyano group at position 4 undergoes nucleophilic substitution with:

- Hydrazines : Forms pyrazolo[1,5-a]pyrimidines (e.g., with phenylhydrazine in ethanol, 65% yield) .

- Thiols : Produces thioether derivatives (e.g., with 3-cyanopyridine-2-thiol in DMF, 60% yield) .

Reaction Table :

| Nucleophile | Product | Solvent | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | Pyrazolo[1,5-a]pyrimidine | Ethanol | 65 |

| 3-Cyanopyridine-2-thiol | Thieno[2,3-b]pyridine | DMF | 60 |

Oxidative Coupling

Under oxidative conditions (H₂O₂/Fe³⁺), the compound forms dimeric structures via C–N bond formation. This pathway is utilized in synthesizing bis-pyrazolo[1,5-a]pyrimidines with potential kinase inhibitory activity .

Functional Group Transformations

- Hydrolysis : The nitrile group is hydrolyzed to carboxylic acid using HCl/H₂O (reflux, 6 hr), yielding 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid (85% yield).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, forming 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-methylamine (70% yield) .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with distorted octahedral geometries. These complexes exhibit enhanced antioxidant activity (ABTS assay: IC₅₀ = 18–25 μM) .

Biological Activity Correlations

Derivatives synthesized from these reactions show:

Applications De Recherche Scientifique

Synthesis of 5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

The synthesis of this compound can be achieved through various methods, including mechanochemical reactions using environmentally friendly catalysts. For instance, a study reported the use of tannic acid-functionalized silica-coated iron oxide nanoparticles as a catalyst for synthesizing novel 5-amino-pyrazole derivatives, which includes this compound. The process involves a three-component reaction between azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine, yielding high product yields with short reaction times .

Biological Activities

The biological properties of this compound are noteworthy. Pyrazole derivatives are known for their wide range of pharmacological activities, including:

- Anti-inflammatory : Compounds in this class have shown efficacy in reducing inflammation.

- Antimicrobial : Some derivatives exhibit antimicrobial properties against various pathogens.

- Antitumor : There is growing evidence supporting the antitumor activity of pyrazole-based compounds.

Case Studies

- Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The synthesized 5-amino derivatives showed comparable activity to established anti-inflammatory drugs .

- Antimicrobial Properties : A series of pyrazole compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential for development as new antibiotics .

- Antitumor Efficacy : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. This suggests that this compound may have potential as an anticancer agent .

Data Table: Biological Activities of Pyrazole Derivatives

Mécanisme D'action

The mechanism of action of 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and antitumor effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile: Similar structure with a pyrazole and pyridine ring.

2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine and pyridine rings.

N-(pyridin-2-yl)amides: Compounds with pyridine and amide functionalities .

Uniqueness

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its combination of pyrimidine and pyrazole rings, which confer distinct chemical and biological properties.

Activité Biologique

5-Amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 89978-00-7) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 186.173 g/mol. The compound features a pyrazole ring substituted with both an amino group and a pyrimidine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 89978-00-7 |

| Molecular Formula | C₈H₆N₆ |

| Molecular Weight | 186.173 g/mol |

| Density | 1.516 g/cm³ |

| Boiling Point | 528.674°C |

| Flash Point | 273.533°C |

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of derivatives related to this compound. Notably, a series of synthesized derivatives exhibited significant inhibition against various cancer cell lines:

- FGFR Inhibition : A study focused on pan-FGFR covalent inhibitors derived from pyrazole showed that compounds structurally related to 5-amino-pyrazoles displayed nanomolar activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 nM to 99 nM. These compounds also effectively suppressed the proliferation of lung and gastric cancer cells (IC50 values of 19 nM for NCI-H520, 59 nM for SNU-16) .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown:

- COX Inhibition : Certain derivatives have been reported as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, some compounds exhibited significant anti-inflammatory effects in animal models, with notable edema inhibition percentages superior to traditional NSAIDs like celecoxib .

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes:

- Carbonic Anhydrase Inhibition : Some derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms (hCA IX and hCA XII), demonstrating Ki values in the nanomolar range (5.4 nM and 7.2 nM). This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Anticancer Studies : A derivative was evaluated for its efficacy against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, showing growth inhibition rates of approximately 54% and 38%, respectively .

- Toxicity Assessment : In toxicity studies, certain pyrazole derivatives exhibited minimal toxicity towards normal fibroblasts while maintaining significant antiproliferative activity against cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Propriétés

IUPAC Name |

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEFZVDTJZTHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475273 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-00-7 | |

| Record name | 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.